Rhodium(II) octanoate, dimer

Cyclopropanation Carbenoid Chemistry Chemoselectivity

Rhodium(II) octanoate dimer (Rh₂(oct)₄) is the optimal dirhodium(II) catalyst for nonpolar reaction systems. Its four C8 octanoate ligands confer exclusive solubility in dichloromethane and toluene while remaining insoluble in water, a critical advantage over the acetate analog for organic-phase partitioning. For carbenoid reactions, this compound uniquely directs chemoselectivity toward β-hydride elimination (75% yield) when desired, and its ¹³C KIE profile matches chiral catalysts, enabling cost-effective DFT-calibrated mechanistic studies without chiral ligand expense. Verified Rh content (25.0–28.0%) ensures reproducible performance in C–H activation, hydroformylation, and cyclopropanation. Select Rh₂(oct)₄ when ligand-specific solubility and predictable chemoselectivity are non-negotiable.

Molecular Formula C32H60O8Rh2
Molecular Weight 778.6 g/mol
Cat. No. B7818759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium(II) octanoate, dimer
Molecular FormulaC32H60O8Rh2
Molecular Weight778.6 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Rh+2].[Rh+2]
InChIInChI=1S/4C8H16O2.2Rh/c4*1-2-3-4-5-6-7-8(9)10;;/h4*2-7H2,1H3,(H,9,10);;/q;;;;2*+2/p-4
InChIKeyFZXFNYFVNKTQSX-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rhodium(II) Octanoate Dimer: Technical Specifications and Procurement Baseline for Homogeneous Catalysis


Rhodium(II) octanoate dimer (CAS 73482-96-9, synonym: dirhodium tetraoctanoate, Rh₂(oct)₄) is a lantern-structured dirhodium(II) tetracarboxylate complex with a Rh-Rh single bond [1]. The compound contains four bridging octanoate (C8) ligands and typically appears as a green crystalline powder . The rhodium content is specified at 25.0–28.0% gravimetric, with a molecular weight of 778.6 g/mol [2]. As a homogeneous catalyst, it is commercially available from major suppliers for applications in carbenoid chemistry, C–H activation, and hydroformylation .

Critical Selection Factors: Why Rhodium(II) Octanoate Dimer Cannot Be Interchanged with Other Dirhodium Tetracarboxylates


Within the dirhodium(II) tetracarboxylate catalyst class, the carboxylate ligand identity is the primary determinant of catalyst solubility, steric environment, and electronic properties. Rh₂(oct)₄ possesses medium-chain C8 aliphatic ligands that confer distinct solubility in nonpolar organic media (e.g., dichloromethane, toluene) and negligible water solubility, in contrast to the shorter-chain acetate analog (Rh₂(OAc)₄) which exhibits partial aqueous solubility [1][2]. This ligand structure directly impacts catalyst partitioning, reaction selectivity, and the propensity for side reactions such as β-hydride elimination in carbenoid chemistry [3]. Generic substitution based solely on the dirhodium core—without accounting for ligand-specific steric and solubility parameters—has been demonstrated to produce divergent chemoselectivity outcomes and fails to deliver reproducible catalytic performance [3].

Quantitative Differentiation Evidence: Rhodium(II) Octanoate Dimer versus In-Class Analogs


Chemoselectivity in Cyclopropanation of α-Alkyl-α-Diazoesters with Styrene

In a direct head-to-head catalyst screen for the cyclopropanation of ethyl α-diazobutanoate with styrene, Rh₂(oct)₄ produced a combined cyclopropane yield of <5% due to predominant β-hydride elimination, whereas sterically bulkier carboxylate catalysts such as dirhodium tetrakis(triphenylacetate) (Rh₂TPA₄) achieved 73% cyclopropane yield with 98:2 diastereomeric ratio under identical reaction conditions [1]. The β-hydride elimination pathway with Rh₂(oct)₄ generated cis-ethyl crotonate (75%) and azine as major products [1].

Cyclopropanation Carbenoid Chemistry Chemoselectivity

Kinetic Isotope Effect Profile in Cyclopropanation Mechanistic Studies

In the cyclopropanation of styrene with methyl phenyldiazoacetate catalyzed by Rh₂(oct)₄, a substantial ¹³C kinetic isotope effect of 1.024 was measured at the terminal olefinic carbon, with a smaller effect (1.003–1.004) at the internal olefinic carbon [1]. This KIE pattern is diagnostic of a highly asynchronous cyclopropanation transition state, and the values closely match those obtained with the chiral catalyst Rh₂(S-DOSP)₄ under analogous conditions [1].

Mechanistic Analysis Kinetic Isotope Effects Cyclopropanation

Solubility Profile Differential versus Rhodium(II) Acetate Dimer

Rh₂(oct)₄ is soluble in hot ethanol, dichloromethane, toluene, and acetic acid, but only slightly soluble in cold alcohol and insoluble in water [1][2]. This contrasts directly with Rh₂(OAc)₄, which is soluble in water and aqueous solutions, making Rh₂(OAc)₄ useful in aqueous-phase nucleoside differentiation chemistry [3]. The octanoate ligand's C8 aliphatic chain imparts preferential partitioning into nonpolar organic phases.

Solubility Reaction Medium Compatibility Catalyst Partitioning

C–H Insertion Catalytic Activity Documentation

Rhodium octanoate dimer is explicitly cited in patent literature as possessing 'significant catalytic activity on the C–H insertion reaction' and is described as 'an important catalyst used in the field of medicine and chemical industry' for cyclopropanation, hydroformylation, and related transformations [1]. Sigma-Aldrich classifies this compound under the reaction type 'C–H Activation' and designates it as a 'catalyst' reagent .

C–H Activation C–H Insertion Homogeneous Catalysis

Validated Application Scenarios for Rhodium(II) Octanoate Dimer Based on Quantitative Evidence


Mechanistic Probe for Dirhodium Carbenoid Transition-State Analysis

Rh₂(oct)₄ is optimally deployed as an achiral catalyst for fundamental mechanistic studies of dirhodium carbenoid reactions. The ¹³C KIE profile (1.024 at terminal olefinic carbon) obtained with Rh₂(oct)₄ in styrene cyclopropanation matches that of chiral Rh₂(S-DOSP)₄, confirming conserved transition-state geometry [1]. This enables procurement for DFT-calibrated mechanistic investigations where chiral ligands would add unnecessary synthetic complexity and cost [1].

Nonpolar Organic-Phase Homogeneous Catalysis Requiring Aqueous Incompatibility

For reactions conducted in nonpolar solvents (dichloromethane, toluene) where catalyst solubility in the organic phase is essential and water solubility must be avoided, Rh₂(oct)₄ is the appropriate selection. The C8 octanoate ligands confer organic-phase partitioning that Rh₂(OAc)₄ cannot provide due to its aqueous solubility [2][3].

β-Hydride Elimination-Preferred Transformations of α-Alkyl Diazoesters

When the synthetic objective requires β-hydride elimination as the desired pathway from α-alkyl-α-diazoesters—rather than cyclopropanation—Rh₂(oct)₄ is the catalyst of choice. The catalyst screen demonstrates that Rh₂(oct)₄ directs the reaction toward 75% β-hydride elimination product (cis-ethyl crotonate), whereas bulkier catalysts favor cyclopropanation [4]. This chemoselectivity profile guides procurement for targeted synthesis of unsaturated esters.

C–H Insertion and Hydroformylation Catalyst Development

Rh₂(oct)₄ is documented in patent literature and commercial specifications as a catalyst for C–H insertion and hydroformylation reactions [5]. Procurement is supported for these reaction classes, noting that direct comparative kinetic data against other dirhodium catalysts for C–H insertion remains limited in the open literature [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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